1-Cyclopropylethylamine hydrochloride

Agrochemistry Insecticide Discovery Structure-Activity Relationship

1-Cyclopropylethylamine hydrochloride (CAS 42390-64-7) is a racemic, chiral primary amine building block featuring a strained cyclopropyl ring adjacent to the amine-bearing carbon. As a hydrochloride salt, it is a stable, crystalline solid with a high melting point (183.5 °C), offering convenient handling for research and industrial applications.

Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
CAS No. 42390-64-7
Cat. No. B1591356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylethylamine hydrochloride
CAS42390-64-7
Molecular FormulaC5H12ClN
Molecular Weight121.61 g/mol
Structural Identifiers
SMILESCC(C1CC1)N.Cl
InChIInChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H
InChIKeyWZWFMMNJURDPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylethylamine Hydrochloride (CAS 42390-64-7): A Chiral Building Block for Agrochemical and Pharmaceutical Intermediates


1-Cyclopropylethylamine hydrochloride (CAS 42390-64-7) is a racemic, chiral primary amine building block featuring a strained cyclopropyl ring adjacent to the amine-bearing carbon. As a hydrochloride salt, it is a stable, crystalline solid with a high melting point (183.5 °C), offering convenient handling for research and industrial applications [1]. The compound is a critical intermediate in the synthesis of the commercial diamide insecticide cyclaniliprole, where its unique 1-(cyclopropyl)ethyl amide substituent confers potent insecticidal activity and differentiation from earlier anthranilic diamides [2].

1-Cyclopropylethylamine Hydrochloride (CAS 42390-64-7): Why Simple Alkyl Amines or Free Bases Cannot Replace This Intermediate


Substituting 1-cyclopropylethylamine hydrochloride with analogous simple alkyl amines (e.g., sec-butylamine) or the free base form fails to replicate its specific utility. The strained cyclopropyl ring directly adjacent to the amine uniquely influences the conformation and electronic properties of the resulting amide bond in final products like cyclaniliprole, which is essential for its target binding and resistance-breaking insecticidal activity [1]. Furthermore, the hydrochloride salt provides a stable, high-melting solid form (183.5 °C) distinct from the volatile, air-sensitive liquid free base (bp ~95 °C), ensuring accurate stoichiometry and safer handling during synthesis [2]. A direct substitution would compromise both the biological activity of the target molecule and the reliability of the synthetic process.

1-Cyclopropylethylamine Hydrochloride (CAS 42390-64-7): Quantified Performance Differentiation for Procurement Decisions


Superior Insecticidal Activity of Cyclaniliprole (Derived from This Amine) vs. Chlorantraniliprole in a Direct Head-to-Head Bioassay

In a replicated laboratory bioassay, the cyclaniliprole formulation IKI-3106 50SL—synthesized using 1-cyclopropylethylamine hydrochloride as the key amine fragment—was directly compared against the commercial anthranilic diamide insecticide chlorantraniliprole for control of Mexican Bean Beetle (MBB) larvae. IKI-3106 at a concentration of 0.190 g AI/liter achieved 75% mortality of MBB larvae, whereas chlorantraniliprole at a comparable, slightly higher concentration of 0.244 g AI/liter achieved only 15% mortality [1]. This demonstrates an absolute mortality difference of 60 percentage points for the compound incorporating the 1-cyclopropylethyl moiety, highlighting its critical role in overcoming resistance mechanisms that limit the efficacy of earlier diamides.

Agrochemistry Insecticide Discovery Structure-Activity Relationship

High-Purity Hydrochloride Salt Form Offers Superior Handling and Storage Stability Over the Air-Sensitive Free Base

A patented industrial process directly delivers 1-cyclopropylethylamine hydrochloride as a crystalline solid with a purity of 99.8% and a melting point of 183.5 °C [1], contrasting with the free base, (S)-1-cyclopropylethylamine, which is an air-sensitive liquid with a boiling point of 95 °C and a reported flash point of 9 °C . The solid hydrochloride form eliminates volatility-related losses during weighing, provides inherent stability against oxidation by air, and enables simple purification by recrystallization, achieving a validated isolated yield of 91.4% from the reaction mixture [1].

Chemical Process Development Intermediate Procurement Formulation Stability

Biocatalytic Resolution Enables Access to Enantiopure (R)-1-Cyclopropylethylamine, a Chiral Pharmaceutical Intermediate

Racemic 1-cyclopropylethylamine can be resolved to its (R)-enantiomer using an (S)-selective ω-transaminase from Bacillus megaterium. This biocatalytic process, demonstrated at the 750-L fermentation scale, provides a route to enantiopure (R)-1-cyclopropylethylamine, a crucial chiral building block for pharmaceuticals like JAK kinase inhibitors [1]. The transaminase exhibits a unique substrate preference profile where BM-ωTA shows a weaker enantiopreference for 1-cyclopropylethylamine compared to its strong preference for (S)-3,3-dimethyl-2-butylamine, indicating a distinct and tunable active-site interaction that is exploitable for selective synthesis of this specific cyclopropane-bearing chiral amine over other bulky substrates [2].

Biocatalysis Chiral Amine Synthesis Pharmaceutical Intermediate

1-Cyclopropylethylamine Hydrochloride (CAS 42390-64-7): High-Return Application Scenarios Validated by Evidence


Development of Resistance-Breaking Diamide Insecticides for Lepidopteran Pests

Agrochemical R&D teams can utilize 1-cyclopropylethylamine hydrochloride to synthesize cyclaniliprole and related analogs. The evidence shows that incorporating this building block results in a final product with 75% mortality of Mexican Bean Beetle larvae, a 60 percentage point improvement over the comparable dose of chlorantraniliprole, which only achieves 15% mortality [1]. This quantitative superiority against a key pest makes it a preferred intermediate in programs targeting resistant insect populations.

Scalable Synthesis of Enantiopure Chiral Amines for Kinase Inhibitor Programs

Medicinal chemistry groups pursuing chiral kinase inhibitors (e.g., JAK or PI3Kγ inhibitors) should prioritize the procurement of this compound. Its racemic form can be resolved via well-established, scalable biocatalytic transamination to yield enantiopure (R)-1-cyclopropylethylamine [3]. This chiral amine serves as a critical fragment where its unique cyclopropyl group can enhance metabolic stability and target binding, as exemplified by the discovery of potent PI3Kγ inhibitors (IC50 = 0.064 μM) [4].

Reliable Solid-Form Building Block for High-Throughput Synthesis Automation

For automated or high-throughput chemical synthesis platforms, the native hydrochloride salt form (CAS 42390-64-7) is the superior choice over the free base liquid. Its crystalline, non-volatile nature with a melting point of 183.5 °C and achievability of 99.8% purity [2] ensures accurate long-term storage, precise automated dispensing, and reliable stoichiometry in amide coupling reactions, avoiding the pitfalls of handling low-boiling, air-sensitive liquids (bp 95 °C, flash point 9 °C) .

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